

Application Notes and Protocols: Dosing and Administration of GW842166X in Mice

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Compound of Interest						
Compound Name:	GW842166X					
Cat. No.:	B1672485	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW842166X is a potent and selective agonist for the cannabinoid receptor 2 (CB2).[1] The CB2 receptor is primarily expressed in immune cells and microglia, making it a promising therapeutic target for inflammatory conditions, neuropathic pain, and neurodegenerative diseases without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.[2] These application notes provide a summary of the available data on the dosing and administration of **GW842166X** in mouse models, with a focus on neuroprotection and inflammatory pain. While clinical trials in humans have been conducted for pain, preclinical data in mice remains focused on specific therapeutic areas.[2][3]

Data Presentation

Table 1: In Vivo Dosing of GW842166X in Rodent Models



Species	Model	Dose	Route of Administr ation	Frequenc y	Key Findings	Referenc e
Mouse	6-OHDA Model of Parkinson' s Disease	1 mg/kg	Intraperiton eal (i.p.)	Daily for 3 weeks	Neuroprote ctive effects, improved motor function.[4] [5][6][7]	[4][5][6][7]
Mouse	CFA- Induced Inflammato ry Pain	1 mg/kg	Intraperiton eal (i.p.)	Daily	Alleviation of plantar allodynia and hyperalgesi a.[3]	[3]
Rat	FCA Model of Inflammato ry Pain	0.1 mg/kg (ED50)	Oral (p.o.)	Single dose	Reversal of hyperalgesi a.[1][8]	[1][8]
Rat	Chronic Constrictio n Injury (CCI) Model of Neuropathi c Pain	15 mg/kg	Oral (p.o.)	Daily for 8 days	Reversal of decreased paw withdrawal threshold.	[1]

Table 2: Pharmacokinetic Parameters of GW842166X in Rats



Parameter	Value	Route of Administration	Species	Reference
Oral Bioavailability	58%	Oral (p.o.)	Rat	[1][8]
Half-life (t½)	3 hours	Oral (p.o.)	Rat	[1][8]
ED50 (FCA model)	0.1 mg/kg	Oral (p.o.)	Rat	[1][8][9]

Note: To date, specific pharmacokinetic parameters for **GW842166X** (such as Cmax, Tmax, and AUC) in mice have not been reported in the reviewed public literature. The data presented above from rat studies can be used as a preliminary reference.

Experimental Protocols

Protocol 1: Preparation of GW842166X for Intraperitoneal Administration in Mice

This protocol is based on studies using **GW842166X** in a mouse model of Parkinson's disease. [10]

Materials:

- GW842166X (powder)
- Dimethyl sulfoxide (DMSO)
- TWEEN-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

Procedure:



- Stock Solution Preparation:
 - Prepare a stock solution of GW842166X in DMSO. A concentration of 20 mg/mL in fresh, moisture-free DMSO is recommended.[1]
- Vehicle Preparation:
 - The vehicle consists of 2.5% DMSO, 2.5% TWEEN-80, and 95% sterile saline.
- · Working Solution Preparation:
 - For a final concentration of 1 mg/mL, first dissolve the required amount of GW842166X stock solution in DMSO.
 - Add TWEEN-80 to the DMSO/GW842166X mixture.
 - Add sterile saline to the mixture to achieve the final desired volume and vehicle composition.
 - For example, to prepare 1 mL of a 1 mg/mL working solution:
 - Take 50 μL of a 20 mg/mL GW842166X in DMSO stock solution.
 - Add 50 μL of TWEEN-80 and mix thoroughly.
 - Add 900 μL of sterile saline and vortex to ensure a homogenous suspension.
- Administration:
 - Administer the freshly prepared solution intraperitoneally to mice at the desired dosage (e.g., 1 mg/kg).

Protocol 2: 6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease and GW842166X Treatment

This protocol outlines the induction of the 6-OHDA model and subsequent treatment with **GW842166X**.[4][5][7][10]



Materials:

- C57BL/6J mice
- 6-OHDA
- Ascorbic acid
- Sterile phosphate-buffered saline (PBS)
- Anesthetic (e.g., ketamine/xylazine)
- Stereotaxic apparatus
- Hamilton syringe
- GW842166X working solution (prepared as in Protocol 1)
- AM630 (optional, as a CB2 antagonist for mechanism confirmation)

Procedure:

- 6-OHDA Lesioning:
 - Anesthetize mice using an appropriate anesthetic cocktail (e.g., ketamine at 90 mg/kg and xylazine at 10 mg/kg, i.p.).
 - Secure the mouse in a stereotaxic frame.
 - Dissolve 6-OHDA in sterile PBS containing 0.02% ascorbic acid to prevent oxidation.
 - Inject 6-OHDA unilaterally into the striatum at specific coordinates.
 - The injection should be performed slowly to allow for diffusion of the neurotoxin.
- Post-Operative Care:
 - Provide appropriate post-operative care, including analgesics and monitoring for recovery.

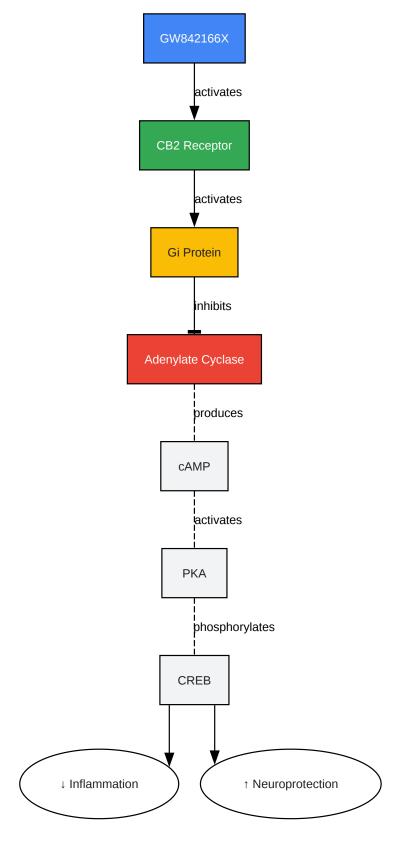


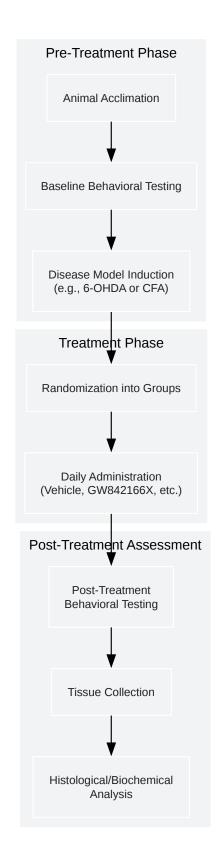
• GW842166X Administration:

- Beginning the day after surgery, administer GW842166X (1 mg/kg, i.p.) or vehicle daily for the duration of the study (e.g., 3 weeks).[4][5][7][10]
- For mechanism-of-action studies, a separate cohort can be co-treated with the CB2 antagonist AM630.[10]
- Behavioral and Histological Assessment:
 - Conduct behavioral tests (e.g., rotarod, pole test, amphetamine-induced rotations) to assess motor function.[5]
 - At the end of the treatment period, perfuse the animals and collect brain tissue for histological analysis (e.g., tyrosine hydroxylase staining) to quantify dopaminergic neuron loss.

Visualization of Pathways and Workflows







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